Sdz nkt 343
Overview
Description
Synthesis Analysis
The synthesis of SDZ NKT 343 and related compounds often involves complex chemical reactions designed to produce selective receptor antagonists with high potency. While specific synthesis details for SDZ NKT 343 are proprietary, similar compounds are typically synthesized through a series of chemical reactions that ensure specificity and high affinity for their target receptors. The selective inhibition of the NK1 receptor by SDZ NKT 343 suggests a sophisticated synthetic strategy that ensures high specificity and efficacy (Walpole et al., 1998).
Scientific Research Applications
Field: Pharmacology
- Application : SDZ NKT 343 is used as a potent antagonist for the human tachykinin NK1 receptor .
- Method : The compound is often used in vitro to study its effects on NK1 receptors. It potently antagonizes SP-induced Ca2+ efflux .
- Results : The IC50 values for human and rat receptors are 0.62 and 451 nM respectively, showing a >130-fold selectivity over human NK2 and NK3 receptors .
Field: Neuroscience
Safety And Hazards
SDZ NKT 343 is intended for laboratory research use only . For safety information, please refer to the Safety Data Sheet .
Relevant Papers Several papers have been published on SDZ NKT 343. These include studies on its general pharmacology , its effects on cutaneous responses of primate spinothalamic tract neurons sensitized by intradermal capsaicin injection , and its potential as a novel, selective NK1 receptor antagonist .
properties
IUPAC Name |
(2S)-2-N-[(2S)-1-[benzyl(methyl)amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-1-N-(2-nitrophenyl)pyrrolidine-1,2-dicarboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H33N5O5/c1-36(22-23-10-3-2-4-11-23)32(40)28(21-24-17-18-25-12-5-6-13-26(25)20-24)34-31(39)30-16-9-19-37(30)33(41)35-27-14-7-8-15-29(27)38(42)43/h2-8,10-15,17-18,20,28,30H,9,16,19,21-22H2,1H3,(H,34,39)(H,35,41)/t28-,30-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCVSIMQAFWRUEC-JDXGNMNLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)C4CCCN4C(=O)NC5=CC=CC=C5[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CC=CC=C1)C(=O)[C@H](CC2=CC3=CC=CC=C3C=C2)NC(=O)[C@@H]4CCCN4C(=O)NC5=CC=CC=C5[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H33N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30431762 | |
Record name | SDZ NKT 343 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30431762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
579.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sdz nkt 343 | |
CAS RN |
180046-99-5 | |
Record name | SDZ NKT 343 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30431762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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